Product packaging for Rubreserine(Cat. No.:CAS No. 18455-27-1)

Rubreserine

Cat. No.: B1680255
CAS No.: 18455-27-1
M. Wt: 232.28 g/mol
InChI Key: HOQNKCYZDSDWJL-OLZOCXBDSA-N
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Description

Historical Context and Early Chemical Characterization of Rubreserine

This compound's origins are intrinsically linked to physostigmine (B191203), an indole (B1671886) alkaloid extracted from the Calabar bean (Physostigma venenosum). google.comsmolecule.comnih.govresearchgate.net Historically, physostigmine was noted for its color reactions, yielding a dark red hue in the presence of sodium hydroxide, a phenomenon attributed to the formation of this compound. smolecule.comresearchgate.netsciepub.comdss.go.th Early chemical investigations, including those by Ehrenberg, established this compound's molecular formula as C₁₃H₁₆O₂N₂. archive.org

This compound as a Biological Product of Physostigmine and Eseroline (B613827) Degradation

This compound is recognized as an oxidation product of eseroline, which itself is a degradation product of physostigmine. google.comsmolecule.comnih.govsciepub.commedkoo.com This oxidative transformation of eseroline into this compound occurs spontaneously and is significantly accelerated under alkaline conditions (pH > 7). google.comsmolecule.comnih.govresearchgate.netup.ac.za This chemical conversion is pivotal, as it is the this compound form that exhibits various biological activities, whereas eseroline itself shows little to no effect on certain enzyme activities. google.comresearchgate.net The formation of carbonyl functions, specifically the o-diquinone structure, resulting from eseroline oxidation, is considered essential for this compound's inhibitory properties. google.comnih.govresearchgate.net

The process of this compound formation can be monitored by the appearance of a characteristic absorption peak at 473 nm, typically completing within approximately six hours. google.com Further confirmation of this conversion, with efficiencies exceeding 90%, has been achieved through analytical techniques such as ¹³C-NMR spectroscopy, which reveals two resonance peaks in the carbonyl region, and high-performance liquid chromatography (HPLC). google.comsmolecule.comup.ac.za Notably, physostigmine sulfate (B86663), upon exposure to air and light, gradually reddens due to the formation of this compound, highlighting its role as an oxidation product in stability studies. henriettes-herb.com Under specific physiological conditions, eseroline may also undergo transformation into this compound within biological systems. google.com

Contemporary Academic Research Significance of this compound

Contemporary academic research on this compound primarily focuses on its notable biological activities, particularly its potent inhibitory effect on the bifunctional enzyme glutamine amidotransferase-aminodeoxychorismate synthase (GAT-ADCS). google.comsmolecule.comnih.govresearchgate.netup.ac.za GAT-ADCS plays a crucial role in the biosynthesis of folates, which are essential cofactors in various metabolic pathways. google.comsmolecule.comnih.govresearchgate.netup.ac.za

Studies have demonstrated this compound's ability to inhibit the intraerythrocytic growth of Apicomplexan parasites, including Plasmodium falciparum and Toxoplasma gondii. google.comsmolecule.comnih.govup.ac.za Its inhibitory action is directly linked to its quinonoid structure, which is susceptible to reducing agents like dithiothreitol. google.comsmolecule.com Research indicates that this compound interacts specifically with GAT-ADCS, leading to a mixed-type inhibition characterized by a decrease in maximum velocity (Vmax) and an increase in the Michaelis constant (Km) for substrates involved in folate synthesis. smolecule.com This inhibition results in a significant reduction (40-50%) in folate content in treated Arabidopsis and Toxoplasma cells. nih.govup.ac.za

The inhibitory concentrations (IC₅₀) of this compound against various organisms are summarized in the table below:

Organism / StrainIC₅₀ (µM)Reference
Plasmodium falciparum (3D7 strain)~1.2 google.comnih.govup.ac.za
Toxoplasma gondii (RH-YFP2 strain)~20 google.comnih.govup.ac.za
Arabidopsis thaliana~65 nih.govup.ac.za

These findings position this compound as a potential candidate for the development of novel antiparasitic therapies and a new scaffold for anti-parasitic drugs. smolecule.comnih.govup.ac.za Beyond its antiparasitic potential, this compound serves as a valuable tool in biochemical research, particularly for investigating folate biosynthesis pathways and mechanisms of enzyme inhibition. smolecule.com Its unique and specific inhibitory action on GAT-ADCS distinguishes it in the field of natural product chemistry. smolecule.com Additionally, some research suggests this compound may inhibit voltage-gated potassium channels, which are important for neuronal excitability, particularly in cardiac tissue. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2 B1680255 Rubreserine CAS No. 18455-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole-6,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13-4-5-14(2)12(13)15(3)9-7-11(17)10(16)6-8(9)13/h6-7,12H,4-5H2,1-3H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQNKCYZDSDWJL-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=CC(=O)C(=O)C=C23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=CC(=O)C(=O)C=C23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939843
Record name 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18455-27-1
Record name Rubreserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018455271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathway Elucidation

Oxidation of Eseroline (B613827): Conditions and Reaction Optimization

Rubreserine is a notable red-colored o-quinone compound derived from the oxidation of eseroline. sciepub.comresearchgate.net Eseroline itself is a hydrolysis product of physostigmine (B191203) (also known as eserine), an alkaloid extracted from the Calabar bean (Physostigma venenosum). sciepub.comuobasrah.edu.iq The transformation of eseroline to this compound is a spontaneous process that is notably accelerated under alkaline conditions, specifically at a pH above 7. smolecule.com

The synthesis of this compound is primarily achieved through the oxidation of eseroline. This reaction can be catalyzed by various agents, including air, gaseous oxygen, and enzymes like tyrosinase. mdma.ch In the presence of alkalis, eseroline absorbs two atoms of oxygen per molecule to form this compound. archive.org The reaction can be carried out in different buffer systems, such as phosphate (B84403) buffer (Pi), Tris buffer, or phosphate-buffered saline (PBS), typically at a pH of 7.5 or 8. nih.gov Under these conditions, the oxidation of eseroline to this compound is generally complete within approximately 6 hours at room temperature. nih.gov The progress of the reaction can be monitored by observing the appearance of a characteristic absorption peak at 475 nm. nih.gov

Optimization of the reaction conditions is crucial for achieving high conversion efficiency. Studies have demonstrated that under optimal alkaline conditions, the conversion of eseroline to this compound can exceed 90%. smolecule.com The use of inorganic oxidizing agents has also been explored for the preparation of related compounds. mdma.ch To prevent the further degradation of this compound to other colored compounds like eserine blue and eserine brown, antioxidants such as sulfite (B76179) or ascorbic acid can be added to the reaction mixture. uobasrah.edu.iq

Table 1: Reaction Conditions for the Oxidation of Eseroline to this compound

ParameterConditionNotesReference
Starting Material(-)-Eseroline fumarate (B1241708) salt- nih.gov
Solvent/Buffer50 mM Pi (pH 8), 50 mM Tris (pH 8), or 1x PBS (pH 7.5)Choice of buffer can influence reaction rate. nih.gov
Oxidizing AgentSpontaneous air oxidationAccelerated at pH > 7. smolecule.com nih.gov
TemperatureRoom temperature- nih.gov
Reaction Time~6 hoursCompletion monitored by UV-Vis spectroscopy. nih.gov
MonitoringAppearance of characteristic absorption peak at 475 nmIndicates formation of this compound. nih.gov

Mechanistic Studies of this compound Formation

Investigation of Electron Flow and Reaction Intermediates

The formation of this compound from eseroline involves a base-catalyzed air oxidation mechanism. sciepub.com The process begins with the deprotonation of the phenolic hydroxyl group of eseroline in an alkaline medium, forming a phenolate (B1203915). sciepub.com Due to the unavailability of the para-position, the phenolate then forms a carbanion at an ortho-position. sciepub.comresearchgate.net Steric hindrance and inductive effects from the adjacent pyrrolidine (B122466) ring favor the formation of the carbanion at the less hindered ortho-position. sciepub.comresearchgate.net

This carbanion then reacts with molecular oxygen to form a peroxy anion intermediate. sciepub.com This intermediate is subsequently neutralized by reacting with water, leading to the formation of a ketone. sciepub.comresearchgate.net The resulting ketone, being a carbon acid, ionizes to form a phenolate again. sciepub.com Finally, this intermediate undergoes elimination of a hydroxyl ion from the hydroperoxide via a concerted mechanism, yielding the o-quinone structure of this compound. sciepub.com

Spectroscopic and Crystallographic Confirmation of Reaction Products

The structure of this compound as a three-ring o-quinone has been confirmed through various analytical techniques. sciepub.com Early research established its molecular formula as C₁₃H₁₆N₂O₂. archive.org The formation of this compound is characterized by the appearance of a dark red color. sciepub.com

Spectroscopic methods are instrumental in monitoring the synthesis and confirming the structure of the product. The formation of this compound from eseroline can be followed by UV-Vis spectroscopy, where a characteristic absorption peak emerges at 475 nm. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) have also been employed to confirm the conversion process, with efficiencies of over 90% being reported under optimized conditions. smolecule.com

The o-quinone structure of this compound was further substantiated by its reaction with o-phenylenediamine, which resulted in the formation of a phenazine. sciepub.com While detailed crystallographic data for this compound itself is not extensively reported in the provided context, the crystal structure of its precursor, eserine, was determined by X-ray diffraction, which provides a foundational understanding of the core molecular framework. sciepub.com

Advanced Synthetic Strategies for this compound and Analogues

While the primary synthesis of this compound involves the direct oxidation of eseroline, the development of advanced synthetic strategies is crucial for producing analogues with potentially enhanced biological activities. The core pyrroloindole structure of this compound presents a scaffold that can be modified to explore structure-activity relationships. ontosight.ai

Modern synthetic approaches, such as those used for creating analogues of related compounds like physostigmine, can provide insights into potential strategies for this compound. These can include enantioselective synthesis methods to control stereochemistry, which is often critical for biological activity. Techniques like phase-transfer catalysis with chiral ligands can be employed to introduce specific functional groups asymmetrically.

Furthermore, the development of continuous flow reactors for key reaction steps, such as hydrogenation, can improve efficiency, reduce side reactions, and enhance throughput compared to traditional batch processes. These advanced methodologies could be adapted for the synthesis of this compound analogues, allowing for the systematic modification of the core structure to probe its biological interactions.

Derivatization Approaches for Structure-Activity Relationship Probes

Derivatization of the this compound molecule is a key strategy for developing probes to investigate its structure-activity relationships (SAR). mdpi.com By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity.

One approach is to modify the substituents on the pyrroloindole core. For instance, the methyl groups could be altered or replaced with other functional groups to study their impact on target binding. ontosight.ai Another avenue for derivatization is the o-quinone moiety, as the carbonyl groups are believed to be essential for its inhibitory function. smolecule.com

The synthesis of a series of analogues with varied substituents allows for a systematic exploration of the chemical space around the parent molecule. nih.gov For example, introducing different aromatic or heterocyclic rings could modulate the electronic and steric properties of the molecule, potentially leading to improved potency or selectivity for its biological targets. acs.org The insights gained from these SAR studies are invaluable for the rational design of new, more effective this compound-based compounds. acs.org

Biological Activity and Molecular Mechanisms of Action

Enzyme Inhibition: Focus on Glutamine Amidotransferase-Aminodeoxychorismate Synthase (GAT-ADCS)

Glutamine amidotransferase-aminodeoxychorismate synthase (GAT-ADCS) is a bifunctional enzyme responsible for the initial steps in the synthesis of p-aminobenzoate (pABA), a crucial component of folate cofactors. This enzyme is found in eukaryotic organisms that are autonomous for folate biosynthesis, including plants and parasites of the phylum Apicomplexa, such as Arabidopsis thaliana, Toxoplasma gondii, and Plasmodium falciparum. nih.govup.ac.zanih.govresearchgate.netup.ac.za Rubreserine has been identified as a potent inhibitor of this enzyme. nih.govsmolecule.com

This compound effectively inhibits the glutamine amidotransferase (GAT) activity of plant GAT-ADCS. Research has determined an apparent IC₅₀ value of approximately 8 µM for this inhibition. nih.govup.ac.zanih.gov Further kinetic studies have characterized the inhibition as a mixed-type mechanism. This is evidenced by a decrease in the maximal reaction velocity (Vm) and an increase in the Michaelis constant (Km) for glutamine, indicating that this compound affects both substrate binding and catalytic efficiency. nih.govup.ac.zaresearchgate.net

For the recombinant GAT-ADCS enzyme, maximal rates were observed to be 140 ± 40 nmol min⁻¹ mg⁻¹ for GAT activity (glutamate production without chorismate) and 130 ± 30 nmol min⁻¹ mg⁻¹ for GAT-ADCS activity (pABA production with chorismate and aminodeoxychorismate lyase (ADCL)). researchgate.net Optimal inhibition was achieved after a 20-minute incubation period with this compound. researchgate.net The inhibitory constant (Kᵢ) for this compound against GAT-ADCS has been reported to be less than 10 µM. google.com

Table 1: Kinetic Parameters of GAT-ADCS Inhibition by this compound

ParameterValueNotesSource
Apparent IC₅₀ (plant GAT-ADCS)~8 µMFor glutamine amidotransferase activity nih.govup.ac.zanih.gov
Kᵢ (GAT-ADCS)<10 µM google.com
Vm (GAT activity)140 ± 40 nmol min⁻¹ mg⁻¹Glutamate production, no chorismate researchgate.net
Vm (GAT-ADCS activity)130 ± 30 nmol min⁻¹ mg⁻¹pABA production, with chorismate and ADCL researchgate.net
Inhibition TypeMixed-typeDecreases Vm, increases Km for glutamine nih.govup.ac.zaresearchgate.net

This compound demonstrates specific targeting of GAT-ADCS, an enzyme that plays a central role in the folate biosynthesis pathway of various eukaryotic organisms. nih.govsmolecule.com Its inhibitory action leads to significant growth inhibition in organisms dependent on de novo folate synthesis. The growth rates of Arabidopsis thaliana, Toxoplasma gondii, and Plasmodium falciparum were inhibited by this compound with varying IC₅₀ values, highlighting its efficacy across different species. nih.govup.ac.zanih.gov

Table 2: Growth Inhibition IC₅₀ Values of this compound in Target Organisms

OrganismIC₅₀ (µM)Source
Plasmodium falciparum1 nih.govup.ac.zanih.gov
Toxoplasma gondii20 nih.govup.ac.zanih.gov
Arabidopsis thaliana65 nih.govup.ac.zanih.gov

At lower concentrations, this compound's primary target appears to be folate biosynthesis. nih.govresearchgate.net However, at higher concentrations, the growth inhibition observed could not be fully reversed by the addition of folate pathway intermediates, suggesting that this compound may exhibit additional, non-folate-specific effects at elevated levels. nih.govresearchgate.net

This compound is an oxidative product of eseroline (B613827), a degradation product of physostigmine (B191203). google.comresearchgate.net Structural analysis indicates that the presence of carbonyl functions, specifically an o-diquinone structure, is crucial for this compound's inhibitory activity against GAT-ADCS. Eseroline itself, lacking these specific carbonyl groups, exhibits little to no inhibitory effect on the enzyme. smolecule.comgoogle.comresearchgate.net This suggests that the quinonoid structure of this compound is essential for its interaction with the enzyme and is sensitive to reducing agents. smolecule.com

The mixed-type inhibition observed suggests that this compound does not solely compete with the substrate but may also bind to an allosteric site or to the enzyme-substrate complex, altering the enzyme's catalytic efficiency. nih.govup.ac.zaresearchgate.net Furthermore, studies have indicated that the ammonia (B1221849) (NH₃) produced by the GAT domain of the enzyme, which is necessary for the amination of chorismate by the ADCS domain, is channeled directly to the ADCS domain rather than being released into the external environment. grafiati.com The final product of the initial step, 4-amino-4-deoxychorismate (ADC), has been shown to retro-inhibit the ADCS domain in the absence of ADCL, indicating a feedback regulatory mechanism. grafiati.com

Specificity and Selectivity of GAT-ADCS Targeting

Antifolate Mechanism via p-Aminobenzoate (pABA) and Folate Biosynthesis Disruption

This compound's primary mechanism as an antifolate agent involves the disruption of pABA and subsequent folate biosynthesis.

The inhibitory action of this compound on GAT-ADCS directly leads to a significant decrease in cellular folate content in target organisms. In Arabidopsis cell cultures, this compound concentrations ranging from 25 µM to 100 µM resulted in a 40% to 50% reduction in total folate pools after seven days. nih.govup.ac.zanih.govresearchgate.netresearchgate.net Similar effects were observed in Toxoplasma gondii cells, where folate levels were approximately halved. up.ac.zaresearchgate.net Concurrently, the free pABA content in Arabidopsis cells was lowered by 25%. up.ac.zaresearchgate.net This depletion of essential folate cofactors ultimately leads to an arrest in cell division, as observed in Arabidopsis cell cultures, which ceased dividing after about seven days at these this compound concentrations. nih.govup.ac.zaresearchgate.net

A key piece of evidence supporting this compound's antifolate mechanism is the ability of exogenous folate pathway intermediates to reverse its inhibitory effects. The addition of p-aminobenzoate (pABA) or 5-formyltetrahydrofolate (5-FTHF) to the culture medium effectively restored growth in organisms treated with this compound, particularly at inhibitor concentrations up to their respective IC₅₀ values. nih.govup.ac.zanih.govup.ac.zaresearchgate.netresearchgate.net This reversal indicates that within this specific concentration range, this compound's inhibitory action is highly specific to the folate biosynthesis pathway. nih.govup.ac.zanih.govresearchgate.net

For Toxoplasma gondii, at a this compound concentration of 20 µM (its IC₅₀), the addition of pABA or 5-FTHF largely restored parasite growth, with maximal protective effects observed at concentrations of 25 µM or higher. google.comresearchgate.net Furthermore, in this compound-treated Arabidopsis plant cells, the presence of pABA in the culture medium resulted in folate levels nearly identical to those of untreated control cells, demonstrating a clear protective role for pABA. up.ac.zaresearchgate.net These findings suggest that this compound acts as an effective antifolate agent, often demonstrating greater efficiency than conventional sulfonamides, which are also known to inhibit folate synthesis. nih.govup.ac.zanih.govup.ac.zaresearchgate.net

Impact on Cellular Folate Levels in Target Organisms

Antiparasitic Efficacy in Apicomplexan Pathogens

This compound exhibits significant antiparasitic properties, particularly against members of the Apicomplexa phylum, which includes major human pathogens such as Plasmodium falciparum and Toxoplasma gondii. Its inhibitory action is primarily linked to its interference with folate biosynthesis, a crucial metabolic pathway for these parasites.

Inhibition of Intraerythrocytic Growth in Plasmodium falciparum

Studies have demonstrated that this compound strongly inhibits the intraerythrocytic growth of Plasmodium falciparum, the primary causative agent of malaria. In vitro proliferation assays have shown that this compound possesses potent anti-malarial properties, with an inhibitory concentration 50% (IC₅₀) value reported as 1 ± 0.04 µM nih.govnih.gov. Another study indicated an IC₅₀ of approximately 1.2 µM for the Plasmodium falciparum 3D7 strain nih.gov. This inhibition is indicative of this compound's potential as an antimalarial agent.

Modulation of Toxoplasma gondii Proliferation and Invasion

This compound also modulates the proliferation and invasion processes of Toxoplasma gondii, a parasite responsible for toxoplasmosis. Its effect on T. gondii is dose-dependent, leading to a reduction in the number of intracellular parasites. The IC₅₀ for Toxoplasma gondii proliferation has been determined to be 20 µM nih.govnih.govnih.gov. Furthermore, this compound has been shown to block the invasion of human fibroblasts by T. gondii nih.govnih.gov. The inhibitory effects of this compound on T. gondii growth can be significantly reversed by the addition of p-aminobenzoate (pABA) or 5-formyltetrahydrofolate (5-FTHF) to the external medium. This reversibility strongly suggests that this compound's action is specifically related to the inhibition of folate biosynthesis within the parasite nih.govnih.govnih.govnih.govwikipedia.orgnih.gov.

The antiparasitic efficacy of this compound against P. falciparum and T. gondii is summarized in the following table:

Parasite SpeciesEffectIC₅₀ (µM)Key Mechanism Indication
Plasmodium falciparumInhibition of intraerythrocytic growth1 ± 0.04 or ~1.2 nih.govnih.govnih.govFolate biosynthesis inhibition (under investigation) nih.gov
Toxoplasma gondiiInhibition of proliferation and invasion20 nih.govnih.govnih.govReversible by pABA/5-FTHF, indicating folate biosynthesis inhibition nih.govnih.govnih.govnih.govwikipedia.orgnih.gov

Comparative Analysis with Established Antifolate Therapies in Parasitology

This compound has demonstrated superior efficiency compared to certain established antifolate drugs, such as sulfonamides, in inhibiting the invasion and proliferation of Toxoplasma gondii in human fibroblasts nih.govnih.govnih.govnih.govwikipedia.org. Sulfonamides, including sulfadiazine, are well-known antifolate drugs that typically target dihydropteroate (B1496061) synthase (DHPS), an enzyme involved in the synthesis of dihydropteroate, a precursor to folate nih.gov. In contrast, this compound's mechanism of action involves the inhibition of Glutamine Amidotransferase-Aminodeoxychorismate Synthase (GAT-ADCS) nih.govnih.govnih.gov. The IC₅₀ value for this compound against T. gondii was found to be significantly lower than that for sulfadiazine, which often ranges from >20 µM to over 200 µM, and generally >30 µM nih.gov. The emergence of resistance to conventional antifolate drugs, which commonly include combinations of sulfonamides and dihydrofolate reductase (DHFR) inhibitors, highlights the need for novel chemical scaffolds and protein targets in the treatment of Apicomplexan infections nih.govnih.gov.

GAT-ADCS as a Validated Drug Target in Parasitic Systems

Glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS) is a bifunctional enzyme essential for the synthesis of p-aminobenzoate (pABA), a central component of folate cofactors nih.govnih.govnih.govwikipedia.orgnih.govwikipedia.orgfishersci.ca. This enzyme is present in eukaryotic organisms that are autonomous for folate biosynthesis, including parasites belonging to the phylum Apicomplexa nih.govnih.govnih.govwikipedia.orgnih.govwikipedia.org. This compound has been identified as an inhibitor of the GAT activity of plant GAT-ADCS, with an apparent IC₅₀ of approximately 8 µM nih.govnih.govwikipedia.orgnih.gov. The specific inhibition of pABA synthesis by this compound leads to growth limitation in these organisms, thereby validating GAT-ADCS as a crucial and effective drug target in eukaryotic cells nih.govnih.govnih.govwikipedia.orgnih.govwikipedia.org. The chemical structure of this compound, particularly its quinonoid structure, is considered essential for its inhibitory effect on specific enzymes involved in folate biosynthesis nih.govfishersci.ca. These findings suggest that this compound represents a novel scaffold with interesting anti-parasitic potential nih.govnih.govwikipedia.orgnih.govwikipedia.org.

Research on Ion Channel Modulation by this compound

Beyond its antiparasitic effects, this compound has also been investigated for its influence on ion channel activity, suggesting a broader pharmacological profile.

Effects on Potassium Ion Channel Activity

This compound has been characterized as a potent activator of potassium (K⁺) ion channels nih.gov. Its mechanism involves binding to a receptor site on the channel, which induces a conformational change in the protein, ultimately leading to the opening of the channel nih.gov. This modulation of K⁺ channel activity positions this compound as a valuable research tool for studying protein-ligand interactions in pharmacology, cell biology, and biochemistry nih.gov. Furthermore, this compound has been shown to inhibit the activity of voltage-gated potassium channels, which are critical for neuronal excitability, particularly within cardiac tissue nih.gov.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Role of the Quinonoid Structure in Biological Activity

A pivotal aspect of rubreserine's biological activity lies in its distinctive quinonoid structure. This compound is characterized as a three-ring o-quinone, a structural motif that differentiates it from its precursor, eseroline (B613827). jkchemical.comwikipedia.org The primary chemical distinction between eseroline and this compound is the presence of two carbonyl functions on the aromatic ring of this compound. nih.gov These carbonyl groups, forming the quinonoid system, are presumed to be fundamental to its inhibitory effects. nih.gov

Detailed research indicates that this compound specifically inhibits the glutamine amidotransferase (GAT) activity of glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS), a bifunctional enzyme critical for the synthesis of p-aminobenzoate (pABA). nih.gov pABA is a central component of folate cofactors, and its biosynthesis is a known target for antifolate drugs. The inhibition of GAT-ADCS by this compound leads to a significant decrease in folate content within susceptible organisms. nih.gov The presence of the quinonoid moiety is considered instrumental in mediating this specific enzymatic inhibition, suggesting it plays a direct role in the binding and disruption of GAT-ADCS function. nih.gov This mechanism of action positions this compound as a promising scaffold for anti-parasitic agents, given that many other natural quinonoid compounds also exhibit antimalarial properties. nih.gov

Computational Approaches to Ligand Binding and Interactions (e.g., In Silico Docking, Molecular Dynamics)

Computational methodologies, such as in silico molecular docking and molecular dynamics (MD) simulations, are indispensable tools in modern drug discovery and SAR studies. While specific published computational studies focusing exclusively on this compound's direct interactions were not extensively detailed in the provided search results, these techniques are broadly applied to understand the molecular basis of ligand-target recognition and to guide rational molecular design.

Molecular docking serves as a powerful computational modeling tool for structure-based drug design, enabling the prediction of the preferred orientation of a ligand within a receptor's binding site. This approach helps identify essential amino acid interactions between the active site of an enzyme and potential ligands, providing insights into binding affinities and inhibitory mechanisms at a molecular level. Complementary to docking, molecular dynamics simulations offer a dynamic view of the ligand-target binding process, accounting for the flexibility of both the ligand and the protein. MD simulations can refine docking poses, evaluate binding stability over time, and explore conformational changes induced upon ligand binding, thereby providing a more comprehensive understanding of the molecular recognition event.

The application of such in silico studies is crucial for compounds like this compound to:

Elucidate the precise binding mode of the quinonoid structure within the GAT-ADCS active site.

Identify key residues involved in hydrogen bonding, hydrophobic interactions, and other forces stabilizing the this compound-enzyme complex.

Predict the impact of structural modifications on binding affinity and biological activity.

These computational insights, when combined with experimental data, form a robust framework for rational drug design, allowing researchers to predict and optimize the biological activities of this compound and its potential analogues.

Design and Synthesis of this compound Analogues with Modified Biological Profiles

The identification of this compound as an inhibitor of GAT-ADCS and its efficacy against various parasitic organisms underscore its potential as a novel chemical scaffold for the development of new anti-parasitic drugs. Rational molecular design, informed by SAR studies, is the cornerstone for developing analogues with improved potency, selectivity, or other desirable biological profiles.

The design of this compound analogues would primarily focus on modifying its core structure, particularly the quinonoid system and the indole (B1671886) moiety, to optimize interactions with the GAT-ADCS enzyme. Given that the two carbonyl functions of the quinone are implicated in its inhibitory effect, modifications in this region could significantly impact activity. nih.gov Strategies for analogue design might include:

Modifications of the Quinonoid Ring: Altering the substitution patterns or the electronic properties of the quinone ring could enhance binding affinity or modulate the mechanism of action.

Variations in the Indole Core: The indole part of this compound, derived from eseroline, also offers sites for structural diversification. Changes to the nitrogen substituents or the fused ring system could influence solubility, metabolic stability, or target engagement.

Linker Modifications: If this compound's binding involves specific spatial requirements, the introduction or modification of linker regions could optimize its fit within the enzyme's active site.

The goal of such analogue synthesis programs would be to generate a library of compounds that systematically explore the SAR, aiming to identify derivatives with superior inhibitory constants (Ki) or lower half-maximal inhibitory concentrations (IC50) against target enzymes and organisms, while potentially improving other pharmacological properties. The comparative efficacy of this compound against sulfonamides, a class of established antifolate drugs, further highlights the therapeutic potential of this scaffold and the value of pursuing analogue development. nih.gov

Experimental Validation of Predicted Structure-Activity Correlations

Experimental validation is critical for confirming the predictions derived from SAR studies and computational modeling. For this compound, significant experimental data supports its inhibitory activity and specificity.

This compound has been experimentally shown to inhibit the GAT activity of plant GAT-ADCS with an apparent IC50 of approximately 8 µM. Beyond enzymatic inhibition, this compound demonstrates growth inhibitory effects on various organisms, including the plant Arabidopsis thaliana and the apicomplexan parasites Toxoplasma gondii and Plasmodium falciparum. The half-maximal inhibitory concentrations (IC50) for growth inhibition in these organisms are presented in the table below.

Organism / EnzymeIC₅₀ (µM) [Reference]
Plant GAT-ADCS8
Arabidopsis thaliana65
Toxoplasma gondii20
Plasmodium falciparum1

Further experimental validation involved "rescue" experiments, where the addition of p-aminobenzoate (pABA) or 5-formyltetrahydrofolate to the culture medium restored growth for inhibitor concentrations up to the IC50 value. nih.gov This observation strongly indicates that, within this concentration range, this compound's primary mechanism of action is indeed specific to folate biosynthesis. nih.gov The direct measurement of folate and free pABA content in Arabidopsis cells, which were lowered by 45% and 25% respectively in the presence of this compound, further corroborates this specificity. nih.gov These experimental findings provide robust evidence for the structure-activity correlations of this compound, validating its role as an inhibitor of folate biosynthesis and a promising anti-parasitic agent.

Advanced Analytical and Spectroscopic Techniques in Rubreserine Research

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Rubreserine, often in complex mixtures with its precursor compounds. Research has established robust HPLC methods for the simultaneous determination of physostigmine (B191203) and its degradation products, including eseroline (B613827) and this compound. tandfonline.com

One established isocratic method utilizes an octadecylsilane (B103800) (ODS or C18) column with a mobile phase consisting of a 60:40 mixture of aqueous phosphate (B84403) buffer (pH 4.0) and acetonitrile, supplemented with 0.6% sodium dodecyl sulfate (B86663) to enhance separation. tandfonline.com The column effluent is monitored using an ultraviolet (UV) detector set to a wavelength of 310 nm. tandfonline.com This method demonstrates good linearity for this compound in a concentration range of 5 to 1000 µg/mL, with high accuracy and precision. tandfonline.com In other chromatographic conditions, this compound has been shown to have a retention volume of 4.1 ml, which is distinct from its related compounds, physostigmine (5.6 ml) and eseroline (6.1 ml). dss.go.th HPLC is also employed to quantify the biochemical impact of this compound, for instance, by measuring changes in the concentration of metabolites like p-aminobenzoate (pABA). up.ac.zaresearchgate.net

Summary of HPLC Methods for this compound Analysis
ParameterCondition 1Condition 2
Stationary Phase (Column) Octadecylsilane (C18)Not Specified
Mobile Phase 60:40 Aqueous Phosphate Buffer (pH 4.0) / Acetonitrile with 0.6% Sodium Dodecyl SulfateNot Specified
Flow Rate 1.0 mL/minNot Specified
Detection UV Absorbance at 310 nmNot Specified
Retention Volume/Time Linear Range: 5–1000 µg/mL4.1 mL
Reference tandfonline.com dss.go.th

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR have provided critical data confirming its unique o-quinone structure and its existence as a resonance hybrid. nih.govoup.com

¹H-NMR spectra of this compound recorded in deuterochloroform show characteristic singlets. oup.com In dimethyl sulphoxide, the two aromatic protons are observed as distinct singlets, providing evidence for the molecule's electronic structure. oup.com Furthermore, ¹³C-NMR studies have been used to monitor the conversion of eseroline to this compound. The appearance of two specific peaks in the carbonyl region of the ¹³C spectrum is a definitive indicator of the formation of this compound's quinone moiety. up.ac.za Comparative NMR studies with the structurally similar compound adrenochrome (B1665551) have further supported the proposed resonance hybrid structure of this compound. oup.com

¹H and ¹³C NMR Spectral Data for this compound
NucleusSolventChemical Shift (δ) / SignalReference
¹H Deuterochloroform (CDCl₃)Singlets at τ = 8.50, 7.30, 6.90, 5.64 oup.com
¹H (Aromatic) Dimethyl Sulphoxide (DMSO-d₆)Singlets at τ = 4.53 and 3.50 oup.com
¹³C Not Specified (during formation)Appearance of 2 peaks in the carbonyl region up.ac.za

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chemical Characterization

Spectroscopic methods such as UV-Visible and Infrared spectroscopy provide key information about the chromophore and functional groups present in this compound.

Infrared (IR) spectroscopy has been used to identify the specific functional groups within the this compound molecule. The IR spectrum displays a series of absorption bands in the 1700-1550 cm⁻¹ region, which are attributed to various stretching vibrations including C=O, C=C, and C=N bonds. oup.comdss.go.th Notably, the spectrum of a properly dried sample of this compound shows no absorption in the O-H stretching region (around 3100-4000 cm⁻¹), confirming the absence of hydroxyl groups. oup.com

Key Spectroscopic Data for this compound
TechniqueParameterObservationReference
UV-Vis Absorption Maximum (λmax)475 nm up.ac.za
IR (in Nujol) Vibrational Bands (νmax)1671, 1651, 1628, 1614, 1600 cm⁻¹ oup.comdss.go.th

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For this compound, solid-state X-ray diffraction analysis has been the ultimate tool for structural confirmation. nih.gov

This technique confirmed that the structure of this compound is a resonance hybrid, existing between an o-quinone form and a zwitterionic mesomer. nih.gov The crystallographic data provide precise bond lengths and angles that validate the interpretations made from NMR and IR spectroscopy. The confirmation of the o-quinone structure was a critical step in understanding the chemistry of this physostigmine derivative. researchgate.netsciepub.comacs.org The X-ray analysis performed by Schönenberger and colleagues in 1986 is widely cited as the definitive confirmation of this compound's structure. nih.govacs.orgresearchgate.net

Future Directions and Translational Research Perspectives

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Future research on rubreserine should extend beyond its established antiparasitic properties to explore a broader spectrum of biological activities and therapeutic applications. Given its indole (B1671886) alkaloid scaffold and quinonoid structure, which are often associated with diverse pharmacological effects, investigations into its potential as an anticancer, anti-inflammatory, or broad-spectrum antimicrobial agent are warranted. nih.govwikipedia.org Detailed studies could involve high-throughput screening against various disease targets and cellular pathways to identify novel mechanisms of action or additional therapeutic indications. This systematic exploration could reveal new avenues for this compound, leveraging its unique chemical features to address unmet medical needs.

Development of this compound-Based Chemical Probes for Biochemical Research

The specific inhibitory action of this compound on GAT-ADCS positions it as an excellent candidate for the development of chemical probes. nih.gov Future efforts should focus on designing and synthesizing this compound derivatives that can serve as molecular tools for biochemical research. This includes incorporating tags for imaging (e.g., fluorescent or radioisotopic labels) to visualize its cellular uptake, distribution, and target engagement. Furthermore, modifications for affinity purification could enable the identification of previously unknown protein targets or interaction partners within complex biological systems. Such probes would be invaluable for dissecting the intricate mechanisms of folate biosynthesis and other cellular processes, offering deeper insights into this compound's biological effects.

Strategies for Combating Drug Resistance in Parasitic Models

The demonstrated efficacy of this compound against Toxoplasma gondii and Plasmodium falciparum highlights its potential as a novel scaffold in the fight against parasitic diseases, especially considering the growing issue of drug resistance to existing antifolate therapies like sulfonamides. uni.lumetabolomicsworkbench.org Future research should prioritize strategies to combat or prevent the emergence of resistance to this compound. This includes investigating its use in combination therapies with current antiparasitic drugs to achieve synergistic effects and potentially overcome resistance mechanisms. scitoys.commetabolomicsworkbench.org Furthermore, studies should focus on understanding the molecular basis of potential this compound resistance in parasites, which could inform the rational design of modified this compound analogs or prodrugs with improved resistance profiles.

Table 1: Inhibitory Concentration (IC50) of this compound against Apicomplexan Parasites and Arabidopsis thaliana dsmz.deuni.lumetabolomicsworkbench.org

Organism / Cell LineIC50 (µM)
Plasmodium falciparum1
Toxoplasma gondii20
Arabidopsis thaliana65

Integration of Systems Biology and Omics Approaches in this compound Research

To comprehensively understand the impact of this compound on biological systems, particularly in parasitic models, integrating systems biology and omics approaches is crucial. Transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular responses to this compound treatment. scitoys.com Transcriptomic analyses can reveal changes in gene expression profiles, indicating affected pathways beyond folate biosynthesis. Proteomic studies can identify altered protein levels and post-translational modifications, offering insights into enzyme activity and cellular signaling. Metabolomic profiling can directly measure the impact on metabolic pathways, confirming the inhibition of folate synthesis and potentially uncovering other metabolic perturbations. This multi-omics approach will be instrumental in fully elucidating this compound's mechanism of action, identifying biomarkers of efficacy or resistance, and discovering new therapeutic targets.

Emerging Challenges and Novel Research Avenues in this compound Chemistry and Biology

Several challenges and novel research avenues exist in this compound chemistry and biology. From a chemical perspective, optimizing its synthesis for large-scale production and exploring novel synthetic routes to access diverse this compound analogs with improved pharmacological properties are important. nih.gov Structure-activity relationship (SAR) studies are essential to delineate the chemical features responsible for its potency and selectivity, guiding the design of more effective and specific derivatives. Biologically, understanding the precise molecular interactions within the GAT-ADCS active site and the broader cellular context is vital. nih.gov Further investigations into its stability, particularly its quinonoid structure's sensitivity to reducing agents, and developing strategies for enhanced chemical stability and formulation are critical for its translational potential. nih.gov Finally, exploring novel delivery methods or repurposing this compound for other indications, such as herbicides or algaecides, as suggested by its effect on plant folate synthesis, represents an interesting future direction.

Q & A

What established methodologies are recommended for synthesizing Rubreserine, and how can purity be validated?

Level: Basic
Methodological Answer:
this compound synthesis typically employs multi-step organic reactions, including condensation and cyclization processes. Key steps involve optimizing reaction conditions (e.g., temperature, solvent polarity) to maximize yield. For purity validation, combine chromatographic (HPLC, TLC) and spectroscopic (NMR, IR) techniques. Ensure characterization aligns with protocols in peer-reviewed syntheses, such as reporting retention factors (Rf) in TLC and spectral peaks (δ values in NMR) . Elemental analysis or high-resolution mass spectrometry (HRMS) is mandatory for novel derivatives to confirm molecular composition.

What analytical techniques are critical for characterizing this compound’s structural and functional properties?

Level: Basic
Methodological Answer:
Use hyphenated techniques like LC-MS for structural elucidation and purity assessment. X-ray crystallography resolves stereochemistry, while UV-Vis and fluorescence spectroscopy quantify electronic properties. For functional analysis, employ receptor-binding assays (e.g., radioligand displacement) to confirm target engagement. Cross-validate results with computational methods (molecular docking) to correlate structure-activity relationships .

How can researchers design a study to investigate this compound’s primary pharmacological mechanisms?

Level: Basic
Methodological Answer:
Adopt a phased approach:

In Silico Screening: Use molecular dynamics simulations to predict target binding sites.

In Vitro Assays: Measure enzyme inhibition (e.g., IC50 values) or receptor affinity (Ki) using dose-response curves.

In Vivo Models: Select species with homologous target expression (e.g., rodent CNS studies for neuroactive compounds).
Incorporate control groups and blinded data analysis to reduce bias. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .

How should researchers address contradictions in this compound’s reported pharmacokinetic data?

Level: Advanced
Methodological Answer:
Discrepancies (e.g., bioavailability variations) require meta-analysis of existing studies to identify confounding variables (e.g., dosing regimens, animal models). Replicate experiments under standardized conditions, controlling for factors like diet, metabolic enzyme activity, and administration routes. Use pharmacokinetic modeling (e.g., compartmental analysis) to compare absorption rates. Publish negative results to clarify inconsistencies .

What strategies optimize experimental conditions for this compound’s stability in long-term studies?

Level: Advanced
Methodological Answer:
Conduct accelerated stability studies under varied pH, temperature, and light exposure. Monitor degradation via HPLC-UV and identify byproducts with LC-MS. Use kinetic modeling (Arrhenius equation) to predict shelf life. For in vivo applications, formulate this compound with stabilizers (e.g., cyclodextrins) or lyophilize to enhance thermal resistance .

How can computational models improve this compound’s target specificity and reduce off-target effects?

Level: Advanced
Methodological Answer:
Apply machine learning (e.g., QSAR models) trained on datasets of receptor-ligand interactions. Use molecular dynamics simulations to assess binding kinetics (kon/koff rates). Validate predictions with high-throughput screening (HTS) against off-target panels (e.g., GPCRome libraries). Prioritize compounds with >100-fold selectivity in dose-response assays .

What protocols ensure reproducibility in this compound’s bioactivity assays?

Level: Advanced
Methodological Answer:
Standardize assay conditions:

  • Use identical cell lines (authenticated via STR profiling).
  • Normalize protein concentrations (Bradford assay).
  • Include internal controls (e.g., reference inhibitors).
    Adopt MIAME (Minimum Information About a Microarray Experiment) or similar guidelines for data reporting. Share raw data and code via repositories like Zenodo .

How can multi-disciplinary approaches resolve this compound’s conflicting efficacy data in neurodegenerative models?

Level: Advanced
Methodological Answer:
Integrate electrophysiology (patch-clamp), immunohistochemistry, and behavioral assays (e.g., Morris water maze) to correlate molecular effects with functional outcomes. Perform transcriptomic profiling (RNA-seq) to identify downstream pathways. Collaborate with statisticians to apply mixed-effects models, accounting for inter-subject variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.